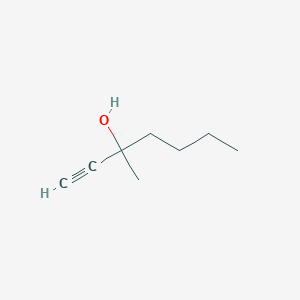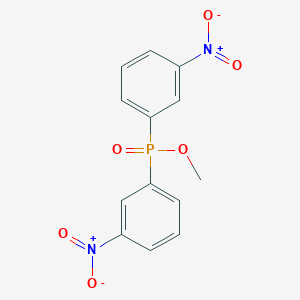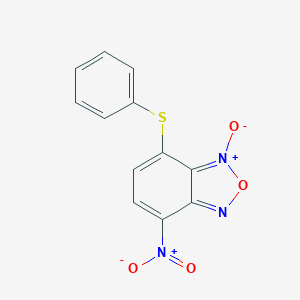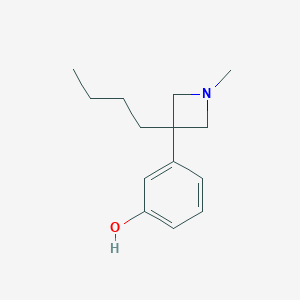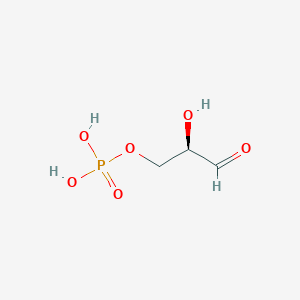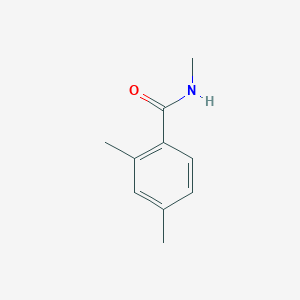
N,2,4-trimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2,4-trimethylbenzamide, also known as TMB or 2,4-dimethyl-3-oxo-N-phenylbutanamide, is a chemical compound that has been widely used in scientific research due to its unique properties. TMB is a white crystalline powder that is soluble in water and organic solvents, making it easy to handle and use in laboratory experiments.
Wirkmechanismus
The mechanism of action of N,2,4-trimethylbenzamide is not fully understood, but it is believed to act as a competitive inhibitor of enzymes that catalyze the hydrolysis of amides. N,2,4-trimethylbenzamide has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemische Und Physiologische Effekte
N,2,4-trimethylbenzamide has been shown to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. N,2,4-trimethylbenzamide has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,2,4-trimethylbenzamide in lab experiments is its solubility in water and organic solvents, which makes it easy to handle and use in experiments. However, one limitation is that N,2,4-trimethylbenzamide can be expensive to synthesize, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N,2,4-trimethylbenzamide, including the development of new methods for synthesizing N,2,4-trimethylbenzamide and its derivatives, the investigation of its potential as a drug candidate for the treatment of diseases such as Alzheimer's and Parkinson's, and the exploration of its potential as a catalyst in chemical reactions. Additionally, further studies are needed to fully understand the mechanism of action of N,2,4-trimethylbenzamide and its effects on biochemical and physiological processes.
Synthesemethoden
N,2,4-trimethylbenzamide can be synthesized through a multistep procedure starting from benzene. The first step involves the nitration of benzene to produce nitrobenzene, which is then reduced to aniline. Aniline is then acylated with butyric anhydride to produce N-butylbenzamide. This compound is then methylated using methyl iodide to produce N-butyl-2,4-dimethylbenzamide. Finally, this compound is hydrolyzed to produce N,2,4-trimethylbenzamide.
Wissenschaftliche Forschungsanwendungen
N,2,4-trimethylbenzamide has been used in a variety of scientific research applications, including as a precursor for the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in analytical chemistry. N,2,4-trimethylbenzamide is also used as a model compound in studies of protein-ligand interactions, as it can bind to proteins and mimic the binding of other ligands.
Eigenschaften
CAS-Nummer |
18039-03-7 |
|---|---|
Produktname |
N,2,4-trimethylbenzamide |
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
N,2,4-trimethylbenzamide |
InChI |
InChI=1S/C10H13NO/c1-7-4-5-9(8(2)6-7)10(12)11-3/h4-6H,1-3H3,(H,11,12) |
InChI-Schlüssel |
HZLHGEXSJCRLKS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)NC)C |
Synonyme |
Benzamide, N,2,4-trimethyl- (8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



